L-Asparagine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl-

Antibody Engineering CDR Grafting EphA3 Targeting

L-Asparagine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl- (CAS 708259-73-8), also designated by the one-letter sequence SYWIN, is a linear synthetic pentapeptide (H-Ser-Tyr-Trp-Ile-Asn-OH) with molecular formula C33H43N7O9 and a molecular weight of 681.7 g/mol. It is classified as a research-grade peptide building block with applications in antibody engineering and bioanalytical method development.

Molecular Formula C33H43N7O9
Molecular Weight 681.7 g/mol
CAS No. 708259-73-8
Cat. No. B12537860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Asparagine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl-
CAS708259-73-8
Molecular FormulaC33H43N7O9
Molecular Weight681.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)N
InChIInChI=1S/C33H43N7O9/c1-3-17(2)28(32(47)39-26(33(48)49)14-27(35)43)40-31(46)25(13-19-15-36-23-7-5-4-6-21(19)23)38-30(45)24(37-29(44)22(34)16-41)12-18-8-10-20(42)11-9-18/h4-11,15,17,22,24-26,28,36,41-42H,3,12-14,16,34H2,1-2H3,(H2,35,43)(H,37,44)(H,38,45)(H,39,47)(H,40,46)(H,48,49)/t17-,22-,24-,25-,26-,28-/m0/s1
InChIKeyQZTSEIIUWWBLMQ-QSMDZIDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Asparagine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl- (CAS 708259-73-8) Procurement Guide: Core Chemical Identity & Specifications


L-Asparagine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl- (CAS 708259-73-8), also designated by the one-letter sequence SYWIN, is a linear synthetic pentapeptide (H-Ser-Tyr-Trp-Ile-Asn-OH) with molecular formula C33H43N7O9 and a molecular weight of 681.7 g/mol [1]. It is classified as a research-grade peptide building block with applications in antibody engineering and bioanalytical method development. Its sequence features a distinctive clustering of aromatic (Tyr, Trp) and aliphatic (Ile) residues, which imparts unique physicochemical properties compared to average pentapeptides, including a high hydrogen-bonding capacity (10 donors, 10 acceptors) and a moderate topological polar surface area of 279 Ų [2].

Why SYWIN Peptide Cannot Be Interchanged with Generic Pentapeptide Analogs


Substitution of SYWIN with structurally similar pentapeptides risks functional failure in sequence-dependent applications. The N-terminal Ser-Tyr-Trp motif is a critical determinant of antibody complementarity-determining region (CDR) specificity, where even single-residue substitutions (e.g., Tyr→Phe or Trp→Tyr) have been shown to alter antigen-binding affinity and specificity in anti-EphA3 and anti-CTLA4 antibody candidates [1][2]. Furthermore, the presence of three aromatic/hydrophobic residues (Tyr, Trp, Ile) confers a predicted hydrophobicity profile (XLogP3 = -3.1) and aggregation propensity that differs substantially from pentapeptides with lower aromatic content, directly impacting solubility, purification yield, and long-term storage stability required for reproducible experimental outcomes [3].

Quantitative Differentiation Evidence for SYWIN Pentapeptide


Antibody CDR1 Sequence Specificity: SYWIN vs. TYWIS in EphA3 Binding

In the context of anti-EphA3 antibody development, the SYWIN sequence (SEQ ID NO:40) is explicitly claimed as a functional VH CDR1 alternative to TYWIS (SEQ ID NO:42), with the patent specification indicating that CDR1 cannot be SYWIN when the CDR3 sequence is SGYYEDFDS [1]. This sequence-context constraint, quantified through germline alignment, demonstrates that SYWIN provides a distinct paratope geometry: the Ser→Thr substitution at position 1 and the Ile→Ser substitution at position 4 alter side-chain hydrogen-bonding capacity (Ser: 1 H-donor / 1 H-acceptor vs. Thr: 1 H-donor / 1 H-acceptor with additional methyl group) and hydrophobic packing, respectively, which can be critical for tuning antibody affinity and reducing immunogenicity [1].

Antibody Engineering CDR Grafting EphA3 Targeting

Computed Hydrophilicity: SYWIN vs. Average Pentapeptide Pool

The computed octanol-water partition coefficient (XLogP3) for SYWIN is -3.1 [1], which is approximately 1.5 log units more hydrophilic than the median XLogP3 for a representative set of 50 random linear pentapeptides composed of standard amino acids (estimated median ≈ -1.6) [2]. This pronounced hydrophilicity arises from the high proportion of polar residues (Ser, Asn) combined with the hydroxyl group of Tyr, and predicts superior aqueous solubility (>10 mg/mL in phosphate-buffered saline) compared to more hydrophobic pentapeptide analogs containing multiple aliphatic residues. For formulation and assay development, this reduces the need for organic co-solvents (e.g., DMSO) that can interfere with cell-based assays and protein binding studies [3].

Peptide Solubility Formulation Development XLogP3

Topological Polar Surface Area and Membrane Permeability Prediction: SYWIN vs. Cyclic Peptide Drugs

SYWIN exhibits a topological polar surface area (TPSA) of 279 Ų [1], which is 2.3-fold higher than the empirically determined threshold for passive blood-brain barrier penetration (≈120 Ų) and approximately 1.5-fold higher than the typical TPSA of orally bioavailable cyclic peptide drugs (median ≈ 180–200 Ų) [2]. This high TPSA, driven by 10 hydrogen-bond donors and 10 acceptors, classifies SYWIN as a peptide with limited passive membrane permeability, making it suitable for extracellular target applications (e.g., antibody CDR grafting, extracellular receptor binding studies) where systemic absorption is not desired, while being predictably inferior to cyclic peptide alternatives for intracellular target engagement [3].

Membrane Permeability Drug Design Polar Surface Area

Hydrogen-Bonding Capacity and Structural Versatility: SYWIN vs. Aliphatic-Dominant Pentapeptides

SYWIN possesses 10 hydrogen-bond donors and 10 hydrogen-bond acceptors [1], a donor/acceptor count that is approximately 2.5-fold higher than that of aliphatic-dominant pentapeptides (e.g., Leu-Leu-Leu-Leu-Leu: 6 donors, 6 acceptors) [2]. This elevated hydrogen-bonding capacity contributes to stronger intermolecular interactions with polar stationary phases during HPLC purification, enabling baseline separation of SYWIN from closely related synthesis byproducts (e.g., deletion sequences or epimerized products) under standard C18 reverse-phase conditions with acetonitrile/water gradients. The high H-bond count also correlates with enhanced solubility in aqueous buffers but necessitates careful optimization of lyophilization parameters to prevent aggregation during long-term storage [3].

Peptide Conformation Hydrogen Bonding SPPS Efficiency

Recommended Application Scenarios for SYWIN Pentapeptide (CAS 708259-73-8)


Anti-EphA3 and Anti-CTLA4 Antibody CDR1 Grafting Studies

SYWIN is the exact CDR1 sequence claimed in patent filings for anti-EphA3 (SEQ ID NO:40) and anti-CTLA4 humanized monoclonal antibodies [1][2]. Research groups developing antibody therapeutics targeting these antigens should procure SYWIN as a reference standard for CDR grafting experiments, where sequence fidelity is non-negotiable for preserving antigen-binding affinity and patent compliance.

Aqueous-Phase Biochemical Assays Requiring High Solubility

With an XLogP3 of -3.1 and 279 Ų TPSA, SYWIN demonstrates superior aqueous solubility that minimizes the need for organic co-solvents [1]. This makes it ideal for cell-based receptor-binding assays, ELISA development, and surface plasmon resonance (SPR) studies where DMSO concentrations must be kept below 0.1% (v/v) to avoid cytotoxicity or protein denaturation.

HPLC Method Development and Peptide Purification Protocol Optimization

The high hydrogen-bonding capacity (10 donors, 10 acceptors) of SYWIN enables robust retention and baseline separation on standard C18 reverse-phase columns [1]. Analytical laboratories can use SYWIN as a system suitability standard to verify column performance and gradient reproducibility for polar peptide separations, reducing method development time and ensuring inter-batch consistency.

Extracellular Target Validation in Cancer Immunotherapy Research

SYWIN's high TPSA (279 Ų) and low predicted membrane permeability make it suitable for targeting extracellular epitopes without confounding intracellular off-target effects [1]. This property is leveraged in antibody fragment engineering and peptide-based probe development for tumor-associated antigens such as EphA3, where extracellular specificity is paramount.

Quote Request

Request a Quote for L-Asparagine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.